Metabolic flux analysis (MFA) is a powerful quantitative approach that leverages stable isotope labeling, particularly with 13C, to determine the rates and directions of metabolic reactions within a biological system. This method provides a dynamic view of metabolism, revealing how nutrients are processed and converted into energy and biomass. [, , ]
Adenosine-3'-13C is a stable isotope-labeled derivative of adenosine, a crucial nucleoside involved in various biochemical processes including energy transfer, signal transduction, and the regulation of cellular metabolism. The incorporation of the carbon-13 isotope allows for enhanced analytical techniques, particularly in metabolic studies and tracer experiments.
Adenosine-3'-13C can be synthesized from natural adenosine through various chemical methods that introduce the carbon-13 isotope at specific positions within the molecule. This compound is utilized in research settings to trace metabolic pathways and understand the dynamics of cellular processes.
Adenosine-3'-13C belongs to the class of nucleosides and is specifically categorized as a modified nucleoside due to its isotopic labeling. It is commonly classified under stable isotopes used in metabolic studies.
The synthesis of adenosine-3'-13C typically involves several steps, including:
One common method involves the use of hydrophilic interaction liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for purification and quantification of adenosine derivatives, including adenosine-3'-13C. This technique allows for precise measurement of isotopic abundance and ensures high purity of the synthesized compound .
Adenosine-3'-13C retains the core structure of adenosine, which consists of an adenine base linked to a ribose sugar. The specific modification involves the substitution of a carbon atom at the 3' position of the ribose with a carbon-13 isotope.
The molecular formula for adenosine is , while for adenosine-3'-13C, it becomes . The molecular weight is slightly higher due to the presence of the carbon-13 isotope.
Adenosine-3'-13C participates in various biochemical reactions similar to its non-labeled counterpart. These include:
The reactions involving adenosine-3'-13C can be monitored using mass spectrometry techniques, which allow researchers to track its incorporation into metabolic pathways and observe changes in cellular responses .
The mechanism by which adenosine-3'-13C exerts its effects mirrors that of natural adenosine. It interacts with specific receptors (A1, A2A, A2B, and A3) on cell membranes, leading to various physiological responses such as:
Studies indicate that isotopic labeling does not significantly alter the biological activity of adenosine, allowing for accurate tracing in vivo studies .
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy can confirm the presence and position of carbon-13 in the molecule.
Adenosine-3'-13C has significant applications in scientific research:
Adenosine-3'-¹³C (C₉¹³CH₁₃N₅O₄; MW 268.23 g/mol; CAS 714950-53-5) is a site-specifically labeled isotopologue of adenosine, where the ¹³C isotope replaces the natural ¹²C atom exclusively at the C3' position of the ribose ring [3]. This modification retains adenosine's core structure—a purine base (adenine) linked via a β-N9-glycosidic bond to ribose—while introducing a spectroscopic handle for tracking molecular behavior. The ¹³C enrichment level typically exceeds 99%, minimizing natural ¹²C interference in analytical applications [3]. Site-directed ¹³C labeling follows stringent synthetic protocols to ensure isotopic specificity, often involving:
Table 1: Isotopic Characteristics of Adenosine-3'-¹³C
Property | Natural Adenosine | Adenosine-3'-¹³C |
---|---|---|
Molecular Formula | C₁₀H₁₃N₅O₄ | C₉¹³CH₁₃N₅O₄ |
Molecular Weight (g/mol) | 267.24 | 268.23 |
¹³C Natural Abundance | 1.1% | >99% at C3' |
Key Synthetic Challenge | N/A | Anomeric purity retention |
¹³C NMR spectroscopy is the cornerstone for characterizing adenosine-3'-¹³C, capitalizing on the magnetically active ¹³C nucleus (I=1/2). Key spectral features include:
Advanced 2D NMR techniques provide atomic-level connectivity:
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in Adenosine Derivatives
Carbon Position | α-Adenosine | β-Adenosine | β-Adenosine-3'-¹³C |
---|---|---|---|
C1' | 89.5 | 92.3 | 92.3 |
C2' | 72.1 | 71.8 | 71.8 |
C3' | 73.8 | 74.5 | 74.5 (J = 147 Hz) |
C4' | 83.9 | 84.2 | 84.2 |
The isotopic label minimally perturbs adenosine's physicochemical properties but enables precise tracking unattainable with unlabeled analogs:
Critical differences emerge in spectroscopic and tracer applications:
X-ray diffraction and solid-state NMR (ssNMR) reveal how isotopic labeling clarifies conformational dynamics:
Table 3: Solid-State Structural Parameters of Adenosine-3'-¹³C
Parameter | Unlabeled Adenosine | Adenosine-3'-¹³C |
---|---|---|
Unit Cell Volume (ų) | 1275.8 | 1276.2 |
Ribose Puckering (Phase) | C3'-endo (18°) | C3'-endo (18°) |
Glycosidic Bond Torsion (χ) | -120° | -120° |
C3'-O3' Bond Length (Å) | 1.415 | 1.415 |
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